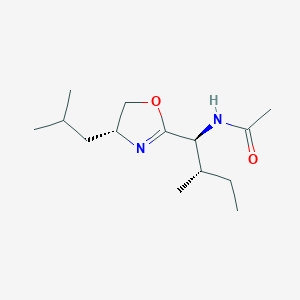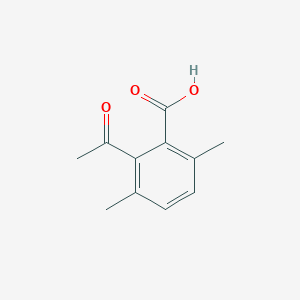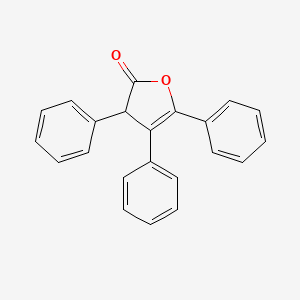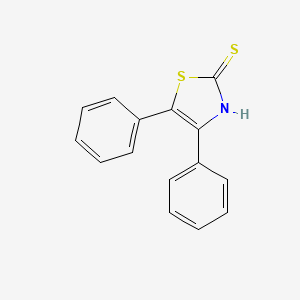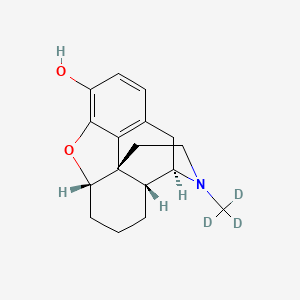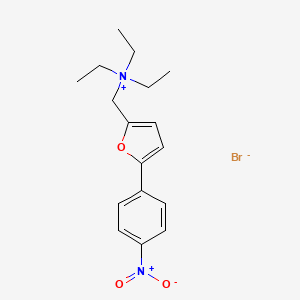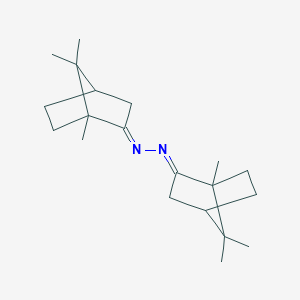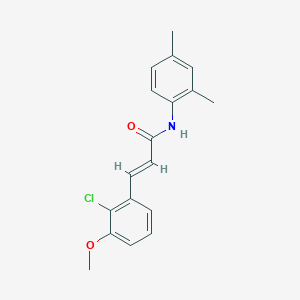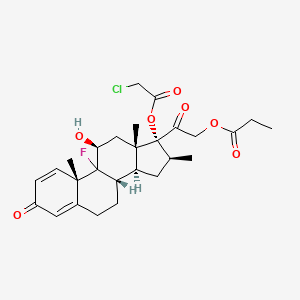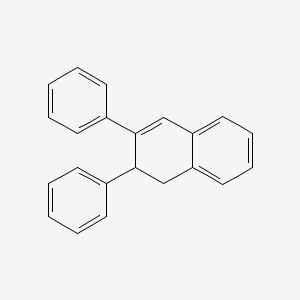![molecular formula C24H22O3 B15074508 24-Oxahexacyclo[12.8.3.01,14.03,12.05,10.016,21]pentacosa-5,7,9,16,18,20-hexaene-23,25-dione CAS No. 65003-07-8](/img/structure/B15074508.png)
24-Oxahexacyclo[12.8.3.01,14.03,12.05,10.016,21]pentacosa-5,7,9,16,18,20-hexaene-23,25-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
24-Oxahexacyclo[128301,1403,1205,10016,21]pentacosa-5,7,9,16,18,20-hexaene-23,25-dione is a complex organic compound with a unique hexacyclic structure This compound is known for its intricate molecular architecture, which includes multiple fused rings and oxygen atoms
Preparation Methods
The synthesis of 24-Oxahexacyclo[12.8.3.01,14.03,12.05,10.016,21]pentacosa-5,7,9,16,18,20-hexaene-23,25-dione involves several steps, typically starting with simpler organic molecules. The synthetic routes often include cyclization reactions, oxidation, and other organic transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in achieving the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity.
Chemical Reactions Analysis
24-Oxahexacyclo[12.8.3.01,14.03,12.05,10.016,21]pentacosa-5,7,9,16,18,20-hexaene-23,25-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.
Scientific Research Applications
24-Oxahexacyclo[12.8.3.01,14.03,12.05,10.016,21]pentacosa-5,7,9,16,18,20-hexaene-23,25-dione has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: The compound’s unique structure makes it a subject of interest in studying biological interactions and potential bioactivity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: The compound’s reactivity and stability make it useful in various industrial processes, including the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 24-Oxahexacyclo[12.8.3.01,14.03,12.05,10.016,21]pentacosa-5,7,9,16,18,20-hexaene-23,25-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
24-Oxahexacyclo[12.8.3.01,14.03,12.05,10.016,21]pentacosa-5,7,9,16,18,20-hexaene-23,25-dione can be compared with other similar hexacyclic compounds, such as:
- 17-Oxapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
- Methyl (1S,10S,12S,13R,21S,23S)-10-[(6-deoxy-3-C-methyl-2,4-di-O-methyl-α-L-mannopyranosyl)oxy]-23-(dimethylamino)-4,8,12-trihydroxy-1,12-dimethyl-6,17-dioxo-25-oxahexacyclo[19.3.1.0~2,19~.0~5,18~.0~7,16~.0~9,14~]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate
These compounds share similar structural features but differ in their specific functional groups and reactivity, highlighting the uniqueness of this compound.
Properties
CAS No. |
65003-07-8 |
|---|---|
Molecular Formula |
C24H22O3 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
24-oxahexacyclo[12.8.3.01,14.03,12.05,10.016,21]pentacosa-5,7,9,16,18,20-hexaene-23,25-dione |
InChI |
InChI=1S/C24H22O3/c25-21-23-11-17-7-3-4-8-18(17)12-24(23,22(26)27-21)14-20-10-16-6-2-1-5-15(16)9-19(20)13-23/h1-8,19-20H,9-14H2 |
InChI Key |
IQIBRSZRBYIBNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC34CC5=CC=CC=C5CC3(CC2CC6=CC=CC=C61)C(=O)OC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


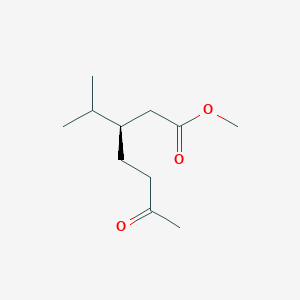
![Ethanone, 1-[4-[(2-methoxyethoxy)methoxy]phenyl]-](/img/structure/B15074436.png)
